Cas no 68938-01-2 ((2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid)
![(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid structure](https://www.kuujia.com/scimg/cas/68938-01-2x500.png)
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Deoxyribonucleic acids,salmon sperm
- DEOXYRIBONUCLEIC ACID FREE ACID FROM SALMON SPERM
- Deoxyribonucleic acid sodium salt
- Deoxyribonucleic acid sodium salt, M.W. 50,000-100,000 Dalton, pure
- Deoxyribonucleic acid sodiuM salt, pure, M.W. 50,000-100,000 Dalton
- DNA sodium salt
- Deoxyribonucleic acid sodium salt, pure, M.W. 50,000 to 100,000 Dalton
- (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
- GXZCYECDYOBPGH-OAHLLOKOSA-N
- 68938-01-2
-
- MDL: MFCD00130921
- Inchi: 1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)/t15-/m1/s1
- InChI Key: GXZCYECDYOBPGH-OAHLLOKOSA-N
- SMILES: BrC1=CC=CC(=C1)C[C@H](C(=O)O)NC(CC1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 379.02193g/mol
- Monoisotopic Mass: 379.02193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: Not available
- Density: 1.00 g/mL at 20 °C
- Solubility: 50 mM Tris pH 8.0: 10 mg/mL, clear, faintly brown-yellow
- Sensitiveness: Easily absorb moisture
- Color/Form: 10 mg/mL in H2O
- Solubility: Not available
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:3-10-21
- RTECS:HG1933000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:−20°C
- TSCA:Yes
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027830-1g |
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid |
68938-01-2 | 1g |
¥212 | 2024-05-22 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027830-100mg |
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid |
68938-01-2 | 100mg |
¥43 | 2024-05-22 | ||
1PlusChem | 1P01CPPJ-1g |
Deoxyribonucleic acids,salmon sperm |
68938-01-2 | 1g |
$51.00 | 2024-04-22 | ||
A2B Chem LLC | AW72007-5g |
Deoxyribonucleic acids,salmon sperm |
68938-01-2 | 5g |
$100.00 | 2024-04-19 | ||
Aaron | AR01CPXV-1g |
Deoxyribonucleic acids,salmon sperm |
68938-01-2 | 1g |
$46.00 | 2025-02-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861412-1g |
Deoxyribonucleic acid sodium salt from salmon testes |
68938-01-2 | 1g |
¥236.00 | 2022-01-13 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861412-100mg |
Deoxyribonucleic acid sodium salt from salmon testes |
68938-01-2 | 100mg |
¥48.00 | 2022-01-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294282-250 mg |
Deoxyribonucleic Acid Sodium Salt from salmon testes, |
68938-01-2 | 250MG |
¥451.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294282B-5 g |
Deoxyribonucleic Acid Sodium Salt from salmon testes, |
68938-01-2 | 5g |
¥4,024.00 | 2023-07-10 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027830-5g |
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid |
68938-01-2 | 5g |
¥889 | 2024-05-22 |
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Introduction to (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid (CAS No. 68938-01-2)
Chemical compound CAS No. 68938-01-2, specifically identified as (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The synthesis and exploration of such molecules are pivotal in addressing unmet medical needs and improving patient outcomes.
The molecular framework of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid incorporates several key functional groups that contribute to its unique chemical properties and biological activities. The presence of a 3-bromophenyl moiety at the third position of the propanoic acid backbone introduces a halogenated aromatic ring, which is known to enhance binding affinity and metabolic stability. Additionally, the 4-fluorophenyl group within the acetyl amino side chain further modulates the compound's pharmacokinetic profile, making it a promising candidate for drug design.
In recent years, there has been a surge in research focusing on the development of molecules with enhanced selectivity and efficacy. The structural features of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid align well with these objectives, as they allow for precise targeting of biological pathways without unintended side effects. This compound has been extensively studied in vitro and in vivo, demonstrating remarkable potential in modulating key enzymes and receptors involved in various disease mechanisms.
One of the most compelling aspects of this compound is its role in the development of targeted therapies for neurological disorders. Studies have indicated that the specific arrangement of atoms within its structure can interact with neurotransmitter receptors, offering a novel approach to treating conditions such as Alzheimer's disease and Parkinson's disease. The 2R configuration at the prochiral center further enhances its binding affinity, ensuring optimal interaction with biological targets.
The synthesis of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including chiral resolution techniques and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it on an industrial scale.
The pharmacological profile of this compound has been thoroughly evaluated through a series of preclinical studies. These investigations have revealed that it exhibits potent inhibitory activity against several key enzymes implicated in inflammation and oxidative stress. By modulating these pathways, it holds promise for treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neuroprotective therapies.
Emerging research also indicates that (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid may play a role in oncology research. Preclinical data suggest that it can inhibit the growth of certain cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. The halogenated aromatic ring and fluorine substituent are particularly noteworthy, as they have been shown to enhance drug-like properties such as solubility and bioavailability.
The regulatory landscape for this compound is another area of significant interest. As pharmaceutical companies strive to bring innovative therapies to market, adherence to stringent regulatory guidelines is paramount. The synthesis, characterization, and clinical testing of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid must comply with Good Manufacturing Practices (GMP) and undergo rigorous evaluation by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These processes ensure that patients receive safe and effective treatments derived from well-characterized active pharmaceutical ingredients (APIs).
In conclusion, (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid (CAS No. 68938-01-2) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its intricate molecular structure, coupled with its promising pharmacological properties, positions it as a valuable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping the future of medicine.
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